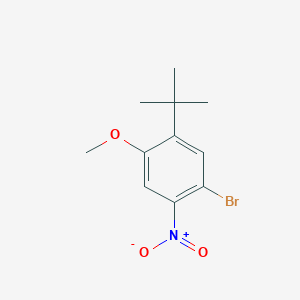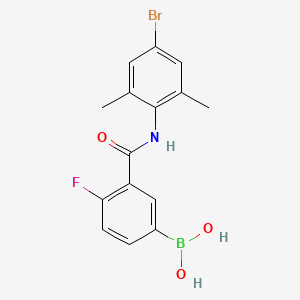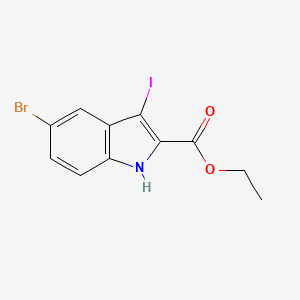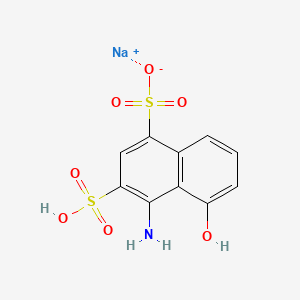
Inhibidor de CaMKP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los inhibidores de la proteína quinasa fosfatasa dependiente de calcio/calmodulina (CaMKP) son compuestos que inhiben específicamente la actividad de la proteína quinasa fosfatasa dependiente de calcio/calmodulina. Estos inhibidores son cruciales en la regulación de varios procesos celulares mediante la modulación de la actividad de las proteínas quinasas dependientes de calcio/calmodulina, que están involucradas en numerosas vías de señalización, particularmente en los sistemas cardiovascular y nervioso .
Aplicaciones Científicas De Investigación
Los inhibidores de CaMKP tienen una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Los inhibidores de CaMKP ejercen sus efectos uniéndose de forma competitiva al sitio activo de la proteína quinasa fosfatasa dependiente de calcio/calmodulina, evitando así la desfosforilación de las proteínas diana. Esta inhibición interrumpe las vías de señalización reguladas por las proteínas quinasas dependientes de calcio/calmodulina, lo que lleva a respuestas celulares alteradas .
Compuestos similares:
Inhibidores de la proteína quinasa II dependiente de calcio/calmodulina: Estos inhibidores se dirigen a una quinasa diferente pero tienen efectos reguladores similares en las vías de señalización del calcio.
Inhibidores de la fosfodiesterasa: Estos compuestos también modulan la señalización intracelular al afectar los niveles de monofosfato de adenosina cíclico.
Singularidad: Los inhibidores de CaMKP son únicos en su objetivo específico de la proteína quinasa fosfatasa dependiente de calcio/calmodulina, lo que los convierte en herramientas valiosas para estudiar y modular las vías de señalización dependientes del calcio. Su especificidad y efectividad en la inhibición de esta fosfatasa en particular los distinguen de otros inhibidores de quinasas .
Análisis Bioquímico
Biochemical Properties
The CaMKP Inhibitor interacts with various enzymes and proteins, particularly the Ser/Thr protein. It functions by inhibiting the activity of CaMKP, which is a type of Ser/Thr protein . The nature of these interactions involves the removal of oxidized protein (CaMK) from the system .
Cellular Effects
The CaMKP Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting CaMKP mediated phospho-CaMKI hydrolysis . This inhibition does not affect the levels of protein phosphoric acid 2C (PP2C) and calcineurin (CaN) .
Molecular Mechanism
At the molecular level, the CaMKP Inhibitor exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . It acts as a competitive substrate inhibitor of POPX2 (Ca2+/CaMKP) and the POPX1 (nuclear isoform CaMKP-N), exhibiting little activity against PP2B/CaN and PP2C .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de los inhibidores de CaMKP generalmente implica la formación de una estructura de ácido amino-naftol sulfónicoLas condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para asegurar la formación correcta del producto deseado .
Métodos de producción industrial: La producción industrial de inhibidores de CaMKP implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos como la purificación mediante cristalización o cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: Los inhibidores de CaMKP se someten principalmente a reacciones de sustitución debido a la presencia de grupos reactivos de ácido sulfónico y amino. Estas reacciones pueden ser facilitadas por varios reactivos en condiciones controladas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Generalmente implican reactivos como hidróxido de sodio u otras bases para facilitar la sustitución de grupos funcionales.
Reacciones de oxidación y reducción: Estos inhibidores también pueden sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la estructura del ácido amino-naftol sulfónico, que retienen la actividad inhibitoria contra la proteína quinasa fosfatasa dependiente de calcio/calmodulina .
Comparación Con Compuestos Similares
Calcium/calmodulin-dependent protein kinase II inhibitors: These inhibitors target a different kinase but have similar regulatory effects on calcium signaling pathways.
Phosphodiesterase inhibitors: These compounds also modulate intracellular signaling by affecting cyclic adenosine monophosphate levels.
Uniqueness: CaMKP inhibitors are unique in their specific targeting of calcium/calmodulin-dependent protein kinase phosphatase, making them valuable tools for studying and modulating calcium-dependent signaling pathways. Their specificity and effectiveness in inhibiting this particular phosphatase set them apart from other kinase inhibitors .
Propiedades
Número CAS |
52789-62-5 |
|---|---|
Fórmula molecular |
C10H10NNaO8S2 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 |
Clave InChI |
CSERVTGXEOFISN-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



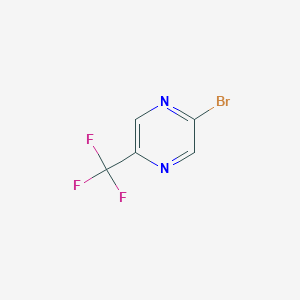
![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)


![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
![tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B1526329.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)

